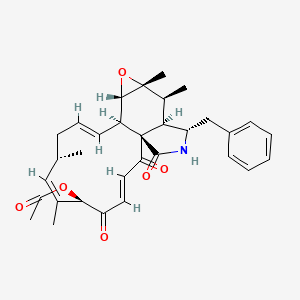

Cytochalasin K

Description

Properties

CAS No. |

79648-72-9 |

|---|---|

Molecular Formula |

C32H37NO6 |

Molecular Weight |

531.6 g/mol |

IUPAC Name |

[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate |

InChI |

InChI=1S/C32H37NO6/c1-18-10-9-13-23-29-31(5,39-29)20(3)27-24(17-22-11-7-6-8-12-22)33-30(37)32(23,27)26(36)15-14-25(35)28(19(2)16-18)38-21(4)34/h6-9,11-16,18,20,23-24,27-29H,10,17H2,1-5H3,(H,33,37)/b13-9+,15-14+,19-16-/t18-,20-,23-,24-,27-,28+,29-,31+,32+/m0/s1 |

InChI Key |

AZWOSJCABFILKS-XZRSCLCVSA-N |

Isomeric SMILES |

C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)OC(=O)C)C(=O)N[C@H]4CC5=CC=CC=C5)C)C |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)OC(=O)C)C(=O)NC4CC5=CC=CC=C5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Cytochalasin K from Fungal Species: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin K, a member of the diverse cytochalasan family of mycotoxins, has garnered significant interest within the scientific community due to its potent biological activities, primarily its ability to disrupt actin polymerization. This technical guide provides a comprehensive overview of the discovery of this compound from its fungal source, Aspergillus clavatus. It details the experimental protocols for its isolation and purification, presents its cytotoxic effects on various cancer cell lines, and elucidates its mechanism of action on the actin cytoskeleton. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, cancer research, and drug development.

Introduction

Fungi are a prolific source of structurally unique and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. The cytochalasans are a prominent class of fungal polyketide-amino acid hybrid metabolites characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring. The name "cytochalasan" is derived from the Greek words cytos (cell) and chalasis (relaxation), reflecting their profound effects on cell morphology and motility.

First discovered in the 1960s, over 400 different cytochalasans have been identified to date from various fungal genera, including Aspergillus, Chaetomium, and Phomopsis. This compound, a potent member of this family, was first isolated from the fungus Aspergillus clavatus. Its unique chemical structure and significant biological activity, particularly its cytotoxic and anti-angiogenic properties, have made it a subject of intensive research.

This guide will delve into the technical aspects of this compound's discovery, from the producing fungal species to its molecular mechanism of action.

Fungal Origin and Fermentation

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus clavatus. The identification of the biosynthetic gene cluster for cytochalasins E and K in A. clavatus NRRL 1 has provided genetic evidence for its production.

Fungal Strain

Aspergillus clavatus NRRL 1 (also known as CBS 513.65) is a commonly used strain for the production of this compound.

Fermentation Protocol

A detailed protocol for the laboratory-scale production of this compound is outlined below.

2.2.1. Media Preparation

Malt Extract Peptone (MEP) medium is utilized for the cultivation of Aspergillus clavatus.

| Component | Concentration (g/L) |

| Malt Extract | 20 |

| Peptone | 5 |

| Distilled Water | 1 L |

2.2.2. Inoculation and Incubation

-

Prepare MEP agar (B569324) plates and inoculate them with spores of Aspergillus clavatus NRRL 1.

-

Incubate the plates at 25°C for 5-7 days until sporulation is observed.

-

Harvest the spores by adding sterile water containing 0.01% Tween 80 to the plate and gently scraping the surface.

-

Use the spore suspension to inoculate stationary liquid surface cultures in MEP medium. This can be done in Petri dishes (e.g., 150 x 15 mm) or larger flasks.

-

Incubate the liquid cultures at 25°C for 7-14 days in the dark under static conditions. The fungus will grow as a mycelial mat on the surface of the medium.

Isolation and Purification

The isolation and purification of this compound from the fungal culture involves solvent extraction followed by chromatographic separation.

Extraction Protocol

-

After the incubation period, pool the mycelial mats and the culture medium.

-

Extract the entire culture three times with an equal volume of ethyl acetate (B1210297) (EtOAc).

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification Protocol

A representative preparative High-Performance Liquid Chromatography (HPLC) protocol for the purification of this compound from the crude extract is detailed below.

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B5-40 min: 30-80% B40-45 min: 80-100% B45-50 min: 100% B50-55 min: 100-30% B55-60 min: 30% B |

| Flow Rate | 4 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | Dependent on crude extract concentration |

Fractions are collected based on the elution profile, and those containing this compound are pooled and the solvent is evaporated. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity: Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | ~5 |

| A549 | Lung Carcinoma | ~7 |

| MCF-7 | Breast Adenocarcinoma | ~10 |

| PC-3 | Prostate Cancer | ~6 |

| SKOV-3 | Ovarian Carcinoma | ~8 |

| K-562 | Myeloid Leukemia | Moderate Activity |

| HUVEC | Normal Endothelial Cells | Strong Antiproliferative Effect |

Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions, such as cell density and incubation time. The data is compiled from various studies on cytochalasans.

Mechanism of Action: Disruption of Actin Polymerization

The primary molecular target of this compound, like other members of the cytochalasan family, is the actin cytoskeleton. Actin is a highly conserved and abundant protein in eukaryotic cells that exists in two forms: monomeric globular actin (G-actin) and polymeric filamentous actin (F-actin). The dynamic polymerization and depolymerization of actin filaments are crucial for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape.

Cytochalasans exert their effects by binding to the barbed (fast-growing) end of actin filaments. This binding physically blocks the addition of new actin monomers to the filament, thereby inhibiting its elongation. This capping activity leads to a net depolymerization of actin filaments as the depolymerization at the pointed (slow-growing) end continues. The overall result is a disruption of the cellular actin network, leading to the observed cytotoxic effects.

Visualizations

Experimental Workflow

A Comprehensive Technical Guide to the History of Cytochalasin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochalasins are a group of fungal metabolites that have played a pivotal role in cell biology research for over half a century. Their profound and often reversible effects on the actin cytoskeleton have made them indispensable tools for dissecting a wide array of cellular processes, from cell motility and division to intracellular transport and signal transduction. This technical guide provides an in-depth exploration of the history of cytochalasin research, detailing their discovery, the elucidation of their mechanism of action, and their application in key experiments. It is designed to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

A Historical Timeline of Cytochalasin Research

The journey of cytochalasin research began in the 1960s and has since unfolded through decades of discovery, revealing a diverse family of compounds with a conserved mechanism of action and a broad spectrum of biological activities.

The 1960s: Discovery and Initial Observations

The story of cytochalasins commenced in 1967 with the independent isolation and characterization of Cytochalasin B by Dr. W.B. Turner and his colleagues from the mold Helminthosporium dematioideum.[1][2] The name "cytochalasin" is derived from the Greek words "cytos" (cell) and "chalasis" (relaxation), aptly describing its observed effects on cultured cells.[1] Early studies by Smith et al. revealed that Cytochalasin B induced striking morphological changes in cells, including the formation of multinucleated cells and a significant inhibition of cell motility.[1] In the same year, Cytochalasin D was isolated from the fungus Drechslera dematioidea (previously classified as Helminthosporium).[3] These initial discoveries laid the groundwork for a new field of research focused on understanding the cellular targets and mechanisms of these potent fungal metabolites.

The 1970s: Unraveling the Mechanism of Action

The 1970s were a period of intense investigation into how cytochalasins exerted their effects. Researchers observed that cytochalasins did not inhibit nuclear division but rather prevented cytokinesis, the final stage of cell division where the cytoplasm divides. This led to the formation of large, multinucleated cells. This decade was marked by a pivotal discovery: cytochalasins directly interact with actin , a key component of the cytoskeleton. It was established that cytochalasins bind to the fast-growing "barbed" end of actin filaments, thereby inhibiting the addition of new actin monomers and effectively capping the filament. This disruption of actin polymerization was identified as the primary mechanism underlying the observed cellular effects. Further research in this decade also uncovered other biological activities of cytochalasins, such as the inhibition of glucose transport across the cell membrane by Cytochalasin B.

The 1980s to Present: Diversification and Application

From the 1980s onwards, the family of known cytochalasins expanded significantly, with the discovery and characterization of numerous new members, including Cytochalasin A, E, and H, each with distinct biological activities. For instance, Cytochalasin A and B were further confirmed as inhibitors of monosaccharide transport, Cytochalasin E was found to prevent angiogenesis, and Cytochalasin H was shown to regulate plant growth. The potent and specific effects of cytochalasins on the actin cytoskeleton solidified their status as invaluable research tools. They have been instrumental in elucidating the role of actin in a vast range of cellular processes, including cell migration, phagocytosis, and the maintenance of cell shape. In recent years, the potential of cytochalasins as therapeutic agents, particularly in cancer chemotherapy, has been an active area of investigation.

Quantitative Data on Cytochalasin Activity

The following tables summarize key quantitative data on the biological activities of various cytochalasins, providing a comparative overview for researchers.

Table 1: Cytotoxicity of Cytochalasins in Various Cancer Cell Lines

| Cytochalasin | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cytochalasin B | P388/ADR | Murine Leukemia | ~30 (3-hour exposure) | |

| Cytochalasin B | B16BL6 | Murine Melanoma | ~30 (3-hour exposure) | |

| Cytochalasin B | M109c | Murine Lung Carcinoma | ~3 (3-hour exposure) | |

| Cytochalasin D | P388/ADR | Murine Leukemia | 42 | |

| Dihydrocytochalasin B | P388/ADR | Murine Leukemia | 28 |

Table 2: Inhibition of Actin Polymerization

| Cytochalasin | Condition | Effect | Concentration | Reference |

| Cytochalasin B | In vitro actin polymerization | Significant reduction in viscosity | 30 µM | |

| Cytochalasin B | In vivo (living cells) | Measurable influence on actin polymerization | 2 µM | |

| Cytochalasin D | Nuclei-induced actin polymerization | Inhibition | 10⁻⁸ - 10⁻⁶ M |

Table 3: Inhibition of Cellular Processes

| Cytochalasin | Process | Cell Type/System | Effect | Concentration | Reference |

| Cytochalasin B | Glucose Transport (Ki) | Isolated perfused dog brain | Potent non-competitive inhibition | 6.6 ± 1.9 µM | |

| Cytochalasin D | Cell Migration | EPC2 and CP-A cells | Significant inhibition | 1 µg/mL | |

| Cytochalasin D | Cytokinesis | Various cell lines | Inhibition leading to multinucleation | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in cytochalasin research.

Actin Polymerization Assay using Pyrene-Labeled Actin

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

-

G-actin (unlabeled and pyrene-labeled)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP, 100 mM Tris-HCl, pH 7.5)

-

G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

-

Cytochalasin stock solution (in DMSO)

-

Fluorometer and cuvettes

Protocol:

-

Preparation of G-actin: Resuspend lyophilized G-actin in G-buffer to a final concentration of 10 µM. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining filamentous actin. The supernatant contains monomeric G-actin.

-

Prepare Actin Mixture: Prepare a mixture of unlabeled and pyrene-labeled G-actin in G-buffer. A typical ratio is 5-10% pyrene-labeled actin. The final actin concentration in the assay is typically 2-5 µM.

-

Initiate Polymerization: In a fluorometer cuvette, add the G-actin mixture. Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: ~365 nm, Emission: ~407 nm).

-

Add Cytochalasin: Add the desired concentration of cytochalasin (or DMSO as a control) to the cuvette. Mix gently.

-

Start the Reaction: Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

Data Acquisition: Immediately start recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rate of actin polymerization.

Wound Healing (Scratch) Assay

This assay assesses the effect of cytochalasins on cell migration.

Materials:

-

Cultured cells (e.g., fibroblasts, endothelial cells)

-

Culture plates (e.g., 24-well plates)

-

Pipette tips (p200 or p1000) or a specialized wound healing insert

-

Cell culture medium

-

Cytochalasin stock solution (in DMSO)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.

-

Create the "Wound":

-

Scratch Method: Use a sterile pipette tip to create a straight scratch through the center of the monolayer.

-

Insert Method: Use a commercially available wound healing insert to create a well-defined cell-free gap.

-

-

Wash: Gently wash the cells with fresh medium to remove detached cells and debris.

-

Treatment: Add fresh medium containing the desired concentration of cytochalasin (or DMSO as a control) to the wells.

-

Image Acquisition (Time 0): Immediately capture images of the wound at multiple predefined locations for each well.

-

Incubation: Incubate the plate under normal cell culture conditions.

-

Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 4, 8, 12, 24 hours).

-

Data Analysis: Measure the width or area of the wound at each time point. The rate of wound closure is a measure of cell migration.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of the actin cytoskeleton in cells treated with cytochalasins.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells grown on coverslips with the desired concentration of cytochalasin for the appropriate duration.

-

Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash: Wash the cells three times with PBS.

-

Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30-60 minutes.

-

Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking buffer) for 20-60 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.

-

Wash: Wash the cells two times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to cytochalasin research.

Experimental workflow for the pyrene-labeled actin polymerization assay.

Workflow for a wound healing (scratch) assay to assess cell migration.

Mechanism of action of cytochalasins and their downstream cellular effects.

Potential interplay of cytochalasins with Rho GTPase and mechanotransduction signaling.

Conclusion

The history of cytochalasin research is a testament to the power of natural products in advancing our understanding of fundamental cellular processes. From their initial discovery as potent fungal metabolites to their current status as indispensable tools in cell biology, cytochalasins have provided researchers with a unique window into the dynamic world of the actin cytoskeleton. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research and application of these remarkable compounds. As our understanding of the intricate signaling networks that govern cellular behavior continues to grow, cytochalasins will undoubtedly remain at the forefront of scientific discovery, aiding in the development of new therapeutic strategies for a variety of human diseases.

References

An In-Depth Technical Guide to the Mechanism of Action of Cytochalasin K on Actin Filaments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin K, a member of the cytochalasan family of fungal metabolites, exerts its biological effects primarily through the disruption of the actin cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound interacts with actin filaments. It details the binding characteristics, the impact on actin polymerization and depolymerization dynamics, and presents available quantitative data for comparison with other key cytochalasan compounds. Furthermore, this guide outlines detailed experimental protocols for investigating cytochalasan-actin interactions and visualizes the core mechanism of action and experimental workflows through detailed diagrams.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and intracellular transport.[1] The constant remodeling of actin filaments, through the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and subsequent depolymerization, is tightly regulated.[1] Cytochalasans are a class of cell-permeable fungal metabolites that have become invaluable tools for studying actin dynamics due to their ability to bind to actin filaments and disrupt their polymerization.[2][3]

This compound is a member of this family, and understanding its precise mechanism of action is crucial for its application in research and potential therapeutic development. This guide will delve into the core aspects of this compound's interaction with actin filaments.

Mechanism of Action of this compound on Actin Filaments

The primary mechanism of action for cytochalasans, including this compound, is the inhibition of actin filament elongation by binding to the barbed (or plus) end of F-actin.[2] This binding event effectively "caps" the filament, preventing the addition of new G-actin monomers.

Binding to the Barbed End of F-Actin

Cytochalasans exhibit high-affinity binding to the barbed end of actin filaments. This interaction is non-covalent and has been shown to be reversible. The binding site is located at the interface between actin subunits, sterically hindering the association of incoming actin monomers. While the precise binding pocket of this compound has not been as extensively studied as that of Cytochalasin D, structure-activity relationship studies suggest a conserved binding mode within the cytochalasan family. The conformation of the macrocyclic ring and the presence of specific hydroxyl groups are critical for this interaction.

Inhibition of Actin Polymerization

By binding to the barbed end, this compound potently inhibits the elongation phase of actin polymerization. This leads to a decrease in the overall rate and extent of F-actin formation. The inhibitory effect is observed at substoichiometric concentrations relative to actin monomers, highlighting the high affinity of cytochalasans for the filament ends.

Effects on Actin Depolymerization

In addition to inhibiting polymerization, cytochalasins can also affect the depolymerization of actin filaments. While the primary effect is capping the barbed end, some studies suggest that certain cytochalasans can also induce depolymerization, particularly at higher concentrations. This may be a consequence of the overall shift in the equilibrium between G-actin and F-actin within the cell or in vitro.

Impact on Actin ATPase Activity

The polymerization of actin is coupled to the hydrolysis of ATP bound to G-actin. Some cytochalasans, like Cytochalasin D, have been shown to uncouple actin's ATPase activity from polymerization, leading to an increase in the rate of ATP hydrolysis without filament elongation. This suggests that the binding of the cytochalasan can induce conformational changes in the actin monomer that favor ATP hydrolysis. The specific effect of this compound on actin ATPase activity is not as well-documented but is presumed to be similar to other members of its class.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of various cytochalasans with actin. It is important to note that specific quantitative data for this compound is limited in the current literature.

Table 1: Binding Affinity of Cytochalasins for Actin

| Cytochalasin | Kd (F-actin, barbed end) | Method | Reference |

| Cytochalasin B | ~4 x 10-8 M | Scatchard plot with [3H]cytochalasin B | |

| Cytochalasin D | 10-8 M to 2 x 10-7 M | Inhibition of assembly rate | |

| This compound | Data not readily available |

Table 2: Inhibition of Actin Polymerization by Cytochalasins

| Cytochalasin | IC50 | Conditions | Reference |

| Cytochalasin B | 2 x 10-7 M | Assembly of actin fragments | |

| Cytochalasin D | 10-8 M | Assembly of actin fragments | |

| This compound | Data not readily available |

Note: The relative potency of different cytochalasins has been established, with Cytochalasin D generally being more potent than Cytochalasin B and E. Structure-activity relationship studies indicate that modifications to the macrocyclic ring and the perhydroisoindolone core significantly impact the inhibitory activity.

Experimental Protocols

Pyrene-Labeled Actin Polymerization Assay

This is a widely used method to monitor the kinetics of actin polymerization in vitro. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

-

G-actin (unlabeled and pyrene-labeled)

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

This compound (or other cytochalasans) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

-

Prepare a working solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration is typically in the low micromolar range.

-

Add the desired concentration of this compound or vehicle control (DMSO) to the G-actin solution and incubate for a short period on ice.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mixing quickly.

-

Immediately place the sample in the fluorometer and record the fluorescence intensity over time.

-

The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization and quantification of the elongation of individual actin filaments.

Materials:

-

G-actin (unlabeled and fluorescently labeled, e.g., with Alexa Fluor 488)

-

TIRF buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 100 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase, 0.5% methylcellulose)

-

This compound

-

TIRF microscope with appropriate laser lines and detectors

-

Flow cells coated with an actin-binding protein (e.g., NEM-myosin) to tether the filaments to the surface

Procedure:

-

Prepare the flow cell by coating it with NEM-myosin.

-

Prepare a solution of G-actin with a fraction of fluorescently labeled monomers in TIRF buffer.

-

Introduce the G-actin solution, with or without this compound, into the flow cell.

-

Visualize the actin filaments using the TIRF microscope and acquire time-lapse images.

-

The elongation rate of individual filaments can be measured by tracking the change in filament length over time. The effect of this compound can be quantified by comparing the elongation rates in its presence and absence.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound action on actin filaments.

Experimental Workflow for Pyrene-Actin Polymerization Assay

Caption: Workflow for the pyrene-actin polymerization assay.

Signaling Pathways and Cellular Effects

Disruption of the actin cytoskeleton by cytochalasans has profound effects on numerous cellular processes that are dependent on actin dynamics. These include:

-

Cell Motility: Inhibition of lamellipodia and filopodia formation, leading to reduced cell migration.

-

Cytokinesis: Interference with the formation of the contractile actin ring, resulting in failed cell division and the formation of multinucleated cells.

-

Intracellular Transport: Disruption of actin-based vesicle and organelle movement.

-

Signal Transduction: The actin cytoskeleton serves as a scaffold for many signaling molecules. Its disruption can therefore impact various signaling pathways, although these effects are often indirect consequences of the primary action on actin.

While this compound is known to affect these processes, the specific signaling cascades it perturbs are an area of ongoing research and are likely cell-type dependent.

Conclusion

This compound is a potent inhibitor of actin polymerization that acts by binding to the barbed end of actin filaments. This mechanism is shared among the cytochalasan family, with variations in potency attributed to structural differences. While detailed quantitative data for this compound's interaction with actin is not as abundant as for other cytochalasans like Cytochalasin D, the experimental protocols and mechanistic understanding outlined in this guide provide a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific binding kinetics and cellular consequences of this compound, which will aid in its application as a research tool and the exploration of its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the primary biological activity of Cytochalasin K, a member of the cytochalasan family of fungal metabolites. Cytochalasans are widely recognized as potent cell-permeable inhibitors of actin polymerization, making them invaluable tools in cell biology and potential starting points for therapeutic development. This document outlines the core mechanism of action, presents quantitative data on the bioactivity of related cytochalasan compounds, details key experimental protocols for characterization, and provides visual diagrams of the underlying molecular and experimental processes.

Primary Biological Activity: Inhibition of Actin Polymerization

The predominant biological activity of this compound, consistent with the broader cytochalasan class, is the disruption of the actin cytoskeleton. This is achieved primarily through the inhibition of actin filament (F-actin) polymerization.[1] The mechanism is highly specific, involving direct binding to the fast-growing "barbed" end of actin filaments.[1][2] This interaction effectively "caps" the filament, physically obstructing the addition of new actin monomers (G-actin) and thereby halting filament elongation.[2][3][4]

While this compound itself is less extensively quantified in the literature than its more famous counterparts like Cytochalasin B and D, comparative studies indicate that it elicits the same cellular phenotypes, such as disruption of the F-actin network, albeit sometimes requiring a higher effective concentration.[1] The binding affinity of cytochalasans to F-actin is high, with inhibition observed at nanomolar to low micromolar concentrations.[3] This disruption of actin dynamics interferes with numerous essential cellular processes, including cell motility, division (cytokinesis), and maintenance of morphology.[2][5]

Mechanism of Action on Actin Filaments

The process of actin polymerization is a dynamic equilibrium between monomeric G-actin and polymeric F-actin. Elongation primarily occurs at the barbed (+) end of the filament. This compound intervenes in this process at a critical step.

Quantitative Bioactivity Data

While specific data for this compound's inhibitory concentration on pure actin polymerization is not extensively documented, its biological activity is often quantified by its cytotoxic effects on various cell lines. The half-maximal inhibitory concentration (IC50) for cytotoxicity serves as a reliable indicator of its potent disruption of the actin cytoskeleton, which is essential for cell viability and proliferation. Below is a summary of cytotoxicity data for several cytochalasans, including those isolated from Chaetomium globosum, a primary fungal source of these compounds.[6][7]

Table 1: Cytotoxicity of Various Cytochalasans Against Selected Cancer Cell Lines

| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |

| Cytochalasin B | M109 Lung Carcinoma | Cell Growth | 3 hours | ~3 | [2] |

| Cytochalasin B | P388/ADR Leukemia | Cell Growth | 3 hours | ~30 | [2] |

| Cytochalasin B | HeLa (Cervical Cancer) | CellTiter Blue | - | 7.30 | [8] |

| Cytochalasin D | P388/ADR Leukemia | Cell Growth | 72 hours | 42 | [2] |

| Chaetoglobosin C | A549 (Lung Cancer) | SRB Assay | - | 13.5 | [7][9] |

| Chaetoglobosin C | HeLa (Cervical Cancer) | SRB Assay | - | 10.5 | [7][9] |

| Chaetoglobosin E | A549 (Lung Cancer) | SRB Assay | - | 3.9 | [7][9] |

| Chaetoglobosin E | HeLa (Cervical Cancer) | SRB Assay | - | 3.7 | [7][9] |

| Chaetoglobosin G | A549 (Lung Cancer) | SRB Assay | - | 7.3 | [7][9] |

| Chaetoglobosin G | HeLa (Cervical Cancer) | SRB Assay | - | 8.8 | [7][9] |

| Penochalasin J | A549 (Lung Cancer) | SRB Assay | - | 15.6 | [7][9] |

| Penochalasin J | HeLa (Cervical Cancer) | SRB Assay | - | 12.2 | [7][9] |

Note: IC50 values can vary significantly based on experimental conditions, including cell line, assay type, and incubation time.[4][10]

Key Experimental Protocols

Characterizing the activity of actin polymerization inhibitors like this compound involves several key in vitro and cell-based assays.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This is the most direct method to measure the effect of a compound on actin polymerization in a cell-free system. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into the F-actin polymer.

Detailed Methodology:

-

Reagent Preparation:

-

G-Actin Stock: Prepare a stock solution of purified G-actin (e.g., from rabbit skeletal muscle) in G-buffer (e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT). A portion of this actin (typically 5-10%) should be pyrene-labeled.

-

Polymerization Buffer (10x KMEI): Prepare a 10x stock of polymerization buffer (e.g., 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0).

-

Compound Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate or cuvette, combine the G-actin stock with either this compound at the desired final concentration or an equivalent volume of solvent for the control.

-

Incubate for a short period (e.g., 2 minutes) at room temperature to allow the compound to interact with the actin.

-

Initiate the polymerization reaction by adding 1/10th volume of 10x KMEI buffer and mix immediately.

-

Place the plate/cuvette in a fluorescence spectrophotometer pre-set to the appropriate temperature (e.g., 25°C).

-

Measure the fluorescence intensity over time (e.g., every 15 seconds for 30-60 minutes) using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of this compound and the control.

-

The rate of polymerization can be determined from the slope of the linear portion of the curve.

-

The extent of polymerization is indicated by the final plateau fluorescence.

-

Calculate the IC50 value by plotting the inhibition of polymerization rate or extent as a function of this compound concentration.

-

Cell Migration Assay (Transwell/Boyden Chamber)

This assay measures the ability of cells to move through a porous membrane towards a chemoattractant, a process highly dependent on actin cytoskeleton dynamics.

Detailed Methodology:

-

Preparation:

-

Culture cells to sub-confluency. Serum-starve the cells for 12-24 hours prior to the assay to increase their responsiveness to chemoattractants.

-

Rehydrate the Transwell inserts (e.g., 8 µm pore size) with serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of the plate.

-

-

Cell Seeding:

-

Harvest the starved cells using trypsin and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).

-

Treat the cell suspension with various concentrations of this compound or solvent control and incubate briefly.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation and Staining:

-

Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory speed (typically 4-24 hours).

-

After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixative like 4% paraformaldehyde or cold methanol (B129727) for 10-20 minutes.

-

Stain the fixed cells with a solution such as 0.1% Crystal Violet for 10-20 minutes.

-

-

Analysis:

-

Thoroughly wash the inserts with water to remove excess stain.

-

Allow the membrane to air dry.

-

Using a light microscope, count the number of stained, migrated cells in several random fields of view.

-

Calculate the average number of migrated cells per field and compare the results between treated and control groups.

-

Immunofluorescence Staining of F-Actin

This technique allows for the direct visualization of the actin cytoskeleton's structure within cells, revealing the disruptive effects of compounds like this compound.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow.

-

Treat the cells with the desired concentrations of this compound or solvent control for a specified time (e.g., 30 minutes to several hours).

-

-

Fixation and Permeabilization:

-

Wash the cells gently with pre-warmed Phosphate-Buffered Saline (PBS).

-

Fix the cells by incubating with 3.7-4% methanol-free formaldehyde (B43269) in PBS for 10-20 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5 minutes. This allows the staining reagents to enter the cell.

-

-

Staining:

-

Wash twice with PBS.

-

(Optional but recommended) Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

-

Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-Alexa Fluor 488) diluted in the blocking buffer for 20-60 minutes at room temperature, protected from light. Phalloidin has a high affinity for F-actin.

-

(Optional) A nuclear counterstain like DAPI can be included with the phalloidin solution or as a separate step.

-

-

Mounting and Imaging:

-

Wash the coverslips three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

-

Conclusion

The primary biological activity of this compound is the potent inhibition of actin polymerization via barbed-end capping. This fundamental action disrupts the integrity and dynamics of the actin cytoskeleton, leading to profound effects on cell morphology, migration, and proliferation, which are reflected in its cytotoxicity against various cell lines. The experimental protocols detailed herein provide a robust framework for researchers to quantify and visualize these effects, enabling further investigation into the structure-activity relationships of the cytochalasan family and their potential applications in drug discovery and as chemical probes for cell biology.

References

- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of small doses of cytochalasins on fibroblasts: preferential changes of active edges and focal contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IC50 - Wikipedia [en.wikipedia.org]

Dawn of a New Era in Cell Biology: The Initial Studies and Discovery of the Cytochalasan Family

A comprehensive guide on the foundational research into a pivotal class of fungal metabolites that reshaped our understanding of cellular mechanics.

Introduction

The mid-1960s marked a significant turning point in cell biology with the discovery of the cytochalasans, a family of fungal metabolites that exhibited profound and unprecedented effects on mammalian cells. The name itself, derived from the Greek "cytos" (cell) and "chalasis" (relaxation), aptly describes their remarkable ability to alter cell structure and function. These pioneering studies not only introduced a novel class of natural products but also provided researchers with a powerful new set of tools to dissect the intricate workings of the cytoskeleton, particularly the role of actin filaments in cellular processes. This technical guide delves into the initial studies that led to the discovery, isolation, and characterization of the first members of the cytochalasan family, detailing the experimental methodologies and quantitative data from these seminal works.

The Initial Discovery and Isolation of Phomin (Cytochalasin B)

The story of the cytochalasans begins in 1966 with the work of W. Rothweiler and C. Tamm.[1] While investigating the metabolic products of the fungus Phoma species (strain S 298), they isolated a crystalline substance they named "phomin."[1][2] This compound was later identified as a member of the cytochalasan family and is now known as cytochalasin B.[3]

Isolation Protocol of Phomin from Phoma sp. S 298

Experimental Protocol: Isolation of Phomin

-

Fungal Cultivation: Phoma sp. (strain S 298) was cultured in a suitable liquid medium to allow for the production of secondary metabolites.

-

Extraction: The culture broth and mycelium were extracted with an organic solvent, likely ethyl acetate (B1210297) or chloroform, to partition the metabolites from the aqueous culture medium.

-

Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract was subjected to column chromatography, likely using silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) would have been used to separate the different components of the extract.

-

Crystallization: Fractions containing phomin, as identified by thin-layer chromatography (TLC), were combined, concentrated, and the compound was purified by crystallization to yield the final product.

Physicochemical Properties of Phomin (Cytochalasin B)

The initial characterization of phomin by Rothweiler and Tamm provided key physicochemical data that aided in its identification and later structural elucidation.

| Property | Value |

| Melting Point | 218-221 °C |

| Specific Optical Rotation | [α]D²¹ +86.7° (c 0.9 in methanol) |

Elucidation of the Novel Biological Effects of Cytochalasans

In 1967, S. B. Carter published a landmark paper in Nature detailing the extraordinary effects of what were then termed "cytochalasins" on mammalian cells.[4] Carter's work, primarily using the L-929 mouse fibroblast cell line, revealed the profound impact of these compounds on cell division, motility, and morphology.

Key Observations from Carter's 1967 Study:

-

Inhibition of Cytokinesis: Carter observed that cells treated with cytochalasin B would undergo nuclear division (mitosis) but fail to complete cytoplasmic division (cytokinesis). This resulted in the formation of large, multinucleated cells.

-

Inhibition of Cell Motility: The movement of treated cells was significantly impaired. This was a crucial observation that pointed towards an effect on the cellular machinery responsible for locomotion.

-

Nuclear Extrusion: At higher concentrations, a remarkable and previously unseen phenomenon occurred: the nucleus of the cell would be extruded, leaving behind an enucleated cytoplasm (cytoplast).

Experimental Protocol: Carter's Cell Culture Experiments

-

Cell Culture: Mouse L-929 fibroblasts were cultured in a standard growth medium.

-

Treatment: Cytochalasin B, dissolved in dimethyl sulfoxide (B87167) (DMSO), was added to the cell cultures at various concentrations. Control cultures received DMSO alone.

-

Microscopic Observation: The effects on the cells were observed and documented using phase-contrast microscopy and time-lapse cinematography.

-

Enucleation Studies: For nuclear extrusion experiments, cells were treated with higher concentrations of cytochalasin B (e.g., 30 µg/ml).

Quantitative Data from Early Biological Studies

| Cell Line | Cytochalasin | Concentration | Observed Effect | Reference |

| L-929 Mouse Fibroblasts | Cytochalasin B | 1-10 µg/ml | Inhibition of cytokinesis, formation of multinucleated cells, inhibition of cell motility. | |

| L-929 Mouse Fibroblasts | Cytochalasin B | >30 µg/ml | Nuclear extrusion. | |

| HeLa Cells | Phomin | 3-10 µg/ml | Complete prevention of cell multiplication. | |

| Chicken Leucocytes | Phomin | 2.5 µg/ml | 80% inhibition of cell migration. |

Structure Elucidation of Cytochalasins A and B

In the same year as Carter's biological discoveries, D. C. Aldridge, J. J. Armstrong, R. N. Speake, and W. B. Turner published the structures of cytochalasins A and B, which were isolated from the fungus Helminthosporium dematioideum. Their work revealed that cytochalasin B was identical to the previously reported phomin. This was a critical step in connecting the chemical structure of these compounds to their observed biological activities.

Experimental Protocol: Structure Elucidation

The structure elucidation of these complex natural products was a significant achievement for the time and relied on a combination of classical chemical degradation and spectroscopic techniques.

-

Elemental Analysis and Mass Spectrometry: These techniques were used to determine the molecular formula of the compounds.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provided information about the functional groups present in the molecules (e.g., carbonyls, hydroxyls, double bonds).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy was instrumental in determining the connectivity of the atoms and the stereochemistry of the molecules.

-

Chemical Degradation: The molecules were broken down into smaller, identifiable fragments to piece together the overall structure.

Early Insights into the Mechanism of Action: The Link to Actin

The diverse and dramatic effects of cytochalasans on cell shape, movement, and division strongly suggested an interaction with a fundamental component of the cell's structural and motile machinery. Later studies in the 1970s would firmly establish that the primary target of cytochalasans is the actin cytoskeleton. These compounds were found to bind to the barbed (fast-growing) end of actin filaments, thereby inhibiting their polymerization and elongation. This disruption of the actin network explained the observed cellular phenomena.

Visualizing the Discovery and Early Understanding

The following diagrams illustrate the key workflows and conceptual understandings from the initial period of cytochalasan research.

Conclusion

The initial studies on the cytochalasan family in the mid-1960s represent a classic example of natural product discovery driving fundamental biological insight. The isolation of phomin (cytochalasin B) by Rothweiler and Tamm, the elucidation of its structure by Aldridge and colleagues, and the characterization of its profound biological effects by Carter laid the groundwork for decades of research into the structure and function of the actin cytoskeleton. These seminal discoveries provided cell biologists with an indispensable chemical tool and opened up new avenues for understanding a wide range of cellular processes, from cell division and motility to the intricate mechanics of the cellular framework. The work of these pioneers continues to influence modern cell biology and drug discovery, highlighting the enduring legacy of curiosity-driven scientific exploration.

References

Unveiling the Cytotoxic Potential of Cytochalasin K: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin K, a member of the cytochalasan family of mycotoxins, has garnered significant interest within the oncology research community. These fungal metabolites are renowned for their profound impact on the actin cytoskeleton, a critical component of cellular architecture and function. By disrupting actin polymerization, cytochalasins trigger a cascade of events within cancer cells, leading to cell cycle arrest, apoptosis, and ultimately, cell death.[1] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and the signaling pathways it modulates.

Data Presentation: The Cytotoxic Profile of Cytochalasins

The cytotoxic efficacy of cytochalasans is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. While specific data for this compound is limited in publicly available literature, studies on other natural cytochalasins provide a comparative framework for its potential potency. For instance, a study evaluating eight natural cytochalasins demonstrated a broad range of in vitro growth inhibitory concentrations, with IC50 values spanning from 3 to 90 µM across six different cancer cell lines.[1]

To illustrate the typical cytotoxic profile of this class of compounds, the following table summarizes the IC50 values for the well-studied Cytochalasin B and Cytochalasin D against various cancer cell lines. It is important to note that these values can vary depending on the cell line, exposure time, and the specific assay used.

| Cytochalasan | Cancer Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |

| Cytochalasin B | HeLa (Cervical Cancer) | Not Specified | 7.9 | [2] |

| Cytochalasin D | CT26 (Colon Carcinoma) | Not Specified | Not Specified | [1] |

Note: This table serves as a reference for the general cytotoxic potential of cytochalasins. Further research is required to establish a comprehensive IC50 profile for this compound across a wide range of cancer cell lines.

Mechanism of Action: Disrupting the Cellular Engine

The primary mechanism of action for cytochalasins, including this compound, is the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, they inhibit both the polymerization and depolymerization of actin monomers.[1] This interference with the dynamic nature of the actin cytoskeleton has profound consequences for cancer cells, which rely on a functional cytoskeleton for a multitude of processes, including:

-

Cell Division: The formation of the contractile ring during cytokinesis is an actin-dependent process. Disruption of this process leads to failed cell division and the formation of multinucleated cells.

-

Cell Motility and Invasion: The ability of cancer cells to metastasize is heavily dependent on their migratory and invasive capabilities, which are driven by the remodeling of the actin cytoskeleton.

-

Signal Transduction: The actin cytoskeleton acts as a scaffold for numerous signaling proteins, and its disruption can interfere with critical survival and proliferation pathways.

The culmination of these effects is the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle, preventing further proliferation of malignant cells.

Experimental Protocols

To facilitate further research into the cytotoxicity of this compound, this section provides detailed methodologies for key experimental assays.

Cell Viability and Cytotoxicity Assays (MTT/CCK-8)

These colorimetric assays are fundamental for determining the effect of a compound on cell proliferation and viability. The principle lies in the metabolic reduction of a tetrazolium salt (MTT or WST-8) by viable cells to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

Reagent Incubation: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. It utilizes Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations and for different time points.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.

Cell Cycle Analysis

Flow cytometry analysis of cellular DNA content is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the investigation of whether a compound induces cell cycle arrest at a specific phase.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound for the desired duration.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Signaling Pathways and Visualization

The cytotoxic effects of cytochalasins are orchestrated through the modulation of specific signaling pathways. The primary event, actin cytoskeleton disruption, triggers downstream cascades that ultimately lead to apoptosis and cell cycle arrest.

Disruption of Actin Dynamics

The fundamental interaction of this compound with actin filaments is the initiating event in its cytotoxic cascade.

Caption: this compound disrupts actin polymerization and depolymerization, leading to a disorganized cytoskeleton.

Induction of Apoptosis

The disruption of the actin cytoskeleton can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, studies on Cytochalasin B have demonstrated the involvement of the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioners of apoptosis.

Caption: this compound-induced actin disruption can lead to mitochondrial stress and the activation of the caspase cascade, resulting in apoptosis.

Cell Cycle Arrest

Cytochalasins have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, Cytochalasin B has been observed to cause an S-phase arrest in HeLa cells. This arrest is often mediated by the activation of cell cycle checkpoint proteins.

Caption: Disruption of the actin cytoskeleton by this compound can activate cell cycle checkpoints, leading to arrest in specific phases, such as the S phase.

Conclusion

This compound holds promise as a potential anticancer agent due to its ability to disrupt the actin cytoskeleton, a fundamental component of cancer cell physiology. This guide has provided an overview of its cytotoxic properties, detailed experimental protocols for its investigation, and visualized the key signaling pathways involved in its mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this compound, including the establishment of a comprehensive cytotoxic profile against a wider range of cancer cell lines and a deeper understanding of the specific molecular interactions that govern its effects. The methodologies and information presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of oncology drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Cytochalasin K-Mediated Actin Cytoskeleton Disruption

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a critical component of eukaryotic cells involved in maintaining cell shape, motility, division, and intracellular transport.[1] By binding to the barbed (fast-growing) end of actin filaments, cytochalasins effectively block the polymerization and elongation of actin, leading to a net depolymerization of the filaments.[1][2][3] This disruption has profound effects on cellular processes and is a valuable tool for studying the roles of the actin cytoskeleton in various biological phenomena.

This document provides detailed protocols for the use of Cytochalasin K to disrupt the actin cytoskeleton. While specific data for this compound is limited, the protocols are based on the well-characterized effects of its analogs, particularly Cytochalasin D. Researchers should note that optimization of concentrations and incubation times for this compound will be necessary for specific cell types and experimental questions.

Mechanism of Action

Cytochalasins, including this compound, exert their effects by capping the barbed end of F-actin filaments. This action prevents the addition of new G-actin monomers to the growing end of the filament, thereby inhibiting actin polymerization.[2][3] The disruption of the delicate equilibrium between actin polymerization and depolymerization leads to a collapse of the actin filament network.

Data Presentation: Effective Concentrations of Cytochalasins

The effective concentration of cytochalasins can vary significantly depending on the cell type, the specific analog used, and the duration of treatment. The following table summarizes reported effective concentrations for commonly used cytochalasins to serve as a starting point for optimizing this compound treatment.

| Cytochalasin Analog | Cell Type | Effective Concentration Range | Observed Effect | Reference |

| Cytochalasin D | Rat2 cells | 25 nM - 500 nM | 25 nM: increased cell translocation; 500 nM: decreased cell translocation | [4] |

| Cytochalasin D | Fibroblasts | 200 pM - 2 µM | Disruption of actin cytoskeleton and changes in mechanical properties | [5] |

| Cytochalasin D | Hippocampal Neurons | 10 - 100 nM | Actin depolymerization and neuroprotection | [6] |

| Cytochalasin B | Various | ~2 µM | Inhibition of monomer addition and actin filament network formation | [2] |

| This compound (Fex) | Tissue Culture Cells | Higher than other cytochalasins | Similar phenotype to 19-O-acetyl-chaetoglobosin A | [4] |

| This compound | Wheat Root | IC50 of 22.58 μM | Inhibition of root elongation | [7] |

Note: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for each specific cell line and experimental goal.

Experimental Protocols

Protocol 1: Induction of Actin Cytoskeleton Disruption with this compound

This protocol describes a general procedure for treating cultured cells with this compound to disrupt the actin cytoskeleton.

Materials:

-

This compound (prepare a stock solution in DMSO, e.g., 10 mM, and store at -20°C)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cultured cells seeded on appropriate vessels (e.g., coverslips for microscopy, multi-well plates for viability assays)

Procedure:

-

Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24-48 hours.

-

Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 100 nM to 20 µM) to determine the optimal concentration for your cell type. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period. The incubation time can range from 30 minutes to several hours, depending on the experimental endpoint. A time-course experiment is recommended for initial characterization.

-

Downstream Analysis: Following incubation, proceed with the desired analysis, such as fluorescence microscopy to visualize the actin cytoskeleton or a cell viability assay.

Protocol 2: Visualization of Actin Cytoskeleton Disruption by Fluorescence Microscopy

This protocol details the staining of F-actin with fluorescently labeled phalloidin (B8060827) to visualize the effects of this compound treatment.

Materials:

-

Cells treated with this compound (from Protocol 1) on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI or Hoechst stain for nuclear counterstaining (optional)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: After this compound treatment, gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Staining: Wash the permeabilized cells three times with PBS. Prepare the phalloidin staining solution according to the manufacturer's instructions. Incubate the cells with the fluorescent phalloidin solution for 30-60 minutes at room temperature in the dark. If desired, a nuclear counterstain can be included in this step.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets. In untreated cells, a network of well-defined actin stress fibers should be visible. In this compound-treated cells, expect to see a diffuse or punctate actin staining, indicating the disruption of actin filaments.

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxicity of this compound treatment.

Materials:

-

Cells treated with this compound in a 96-well plate (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

MTT Addition: Following the this compound treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling effects of this compound-mediated actin disruption.

Experimental Workflow Diagram

Caption: Workflow for studying this compound effects on the actin cytoskeleton.

References

- 1. Cytochalasin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Cytochalasins protect hippocampal neurons against amyloid beta-peptide toxicity: evidence that actin depolymerization suppresses Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Determining the Optimal Cytochalasin K Concentration for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] By binding to the fast-growing barbed end of actin filaments, they effectively block the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[1][2][3] This interference with a fundamental cellular process has profound effects on cell morphology, division, motility, and can even induce apoptosis.[1][2] Cytochalasin K, a member of this family, is a valuable tool for studying actin dynamics and related cellular phenomena. However, its optimal concentration is highly dependent on the cell type and the specific biological process being investigated.

These application notes provide a comprehensive guide to determining the optimal working concentration of this compound for your specific cell culture experiments. We offer detailed protocols for assessing cytotoxicity, actin polymerization status, and cell migration, along with representative data to aid in experimental design.

Mechanism of Action

This compound, like other cytochalasins, exerts its biological effects primarily through its interaction with the actin cytoskeleton. The process can be summarized as follows:

-

Cell Permeability: this compound is a cell-permeable compound, allowing it to readily cross the plasma membrane and access the intracellular environment.[1]

-

Binding to F-actin: Inside the cell, this compound binds with high affinity to the barbed (+) end of filamentous actin (F-actin).[1][3]

-

Inhibition of Polymerization: This binding event physically blocks the addition of new globular actin (G-actin) monomers to the growing filament.[1][3][4]

-

Disruption of Actin Dynamics: The inhibition of actin polymerization leads to a net depolymerization of actin filaments, altering the G-actin to F-actin ratio within the cell. This disrupts the formation and maintenance of critical actin-based structures such as stress fibers, lamellipodia, and filopodia.

-

Cellular Effects: The compromised actin cytoskeleton results in a cascade of cellular effects, including changes in cell shape, inhibition of cell motility, and disruption of cytokinesis.[2]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

To determine the optimal concentration of this compound for your experiments, it is crucial to perform a dose-response analysis. The following protocols outline key assays to assess cytotoxicity, actin polymerization, and cell migration.

Protocol 1: Determining Cytotoxicity using the MTT Assay

This protocol is designed to determine the concentration of this compound that is cytotoxic to a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of 2-fold serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[6]

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Visualizing Actin Cytoskeleton Disruption

This protocol uses fluorescently labeled phalloidin (B8060827) to visualize the F-actin cytoskeleton in cells treated with this compound, allowing for a qualitative assessment of its effects.

Materials:

-

This compound

-

Cells grown on coverslips in a 24-well plate

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.1% in PBS

-

Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (determined from the cytotoxicity assay to be non-lethal to moderately toxic) for the desired time.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash the cells three times with PBS. Incubate with fluorescently labeled phalloidin (diluted in PBS) for 30-60 minutes at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Observe changes in actin stress fibers, cell morphology, and the formation of actin aggregates.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration, a process highly dependent on a dynamic actin cytoskeleton.

Materials:

-

This compound

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a cell-culture insert

-

Complete cell culture medium (with reduced serum to minimize proliferation)

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.

-

Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer. Alternatively, use a culture-insert to create a defined cell-free gap.[7]

-

Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Add fresh medium containing different concentrations of this compound or a vehicle control. Use a low serum concentration (e.g., 1-2% FBS) to minimize cell proliferation.

-

Image Acquisition: Immediately after adding the treatment, acquire an image of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

-

Data Analysis: Measure the width of the scratch at each time point for each condition. Calculate the percentage of wound closure relative to the initial wound area. Compare the migration rates between the treated and control groups.

References

- 1. Cytochalasin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]